molecular formula C5H10N2O B555322 L-prolinamide CAS No. 7531-52-4

L-prolinamide

Cat. No. B555322
CAS RN: 7531-52-4
M. Wt: 114,12 g/mole
InChI Key: VLJNHYLEOZPXFW-BYPYZUCNSA-N
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Description

Synthesis Analysis

L-prolinamide can be synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . Another method involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent . Comprehensive reaction, solvent, and enzyme engineering have allowed obtaining high L-prolinamide concentrations .


Molecular Structure Analysis

The molecular structure of L-prolinamide has been characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry . Further studies on the conformational preferences of L-proline amide derivatives have been conducted using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopies combined with theoretical calculations .


Chemical Reactions Analysis

L-prolinamide has been used as an organocatalyst in direct asymmetric aldol reactions of several aromatic aldehydes with ketones . The reactions were conducted under optimized conditions, achieving high enantioselectivity, regioselectivity, and diastereoselectivity .


Physical And Chemical Properties Analysis

L-prolinamide appears as a light yellow powder . It has a melting point range of 95 - 97 °C . It is soluble in water and ethanol .

Scientific Research Applications

Organocatalysis

L-prolinamide and its derivatives, such as substituted prolinamides or pyrrolidines, have been extensively used as organocatalysts in several reactions. These compounds are known for their ability to catalyze reactions with high efficiency, recoverability, and reusability. They play a critical role in various synthetic procedures in organic chemistry (Gruttadauria, Giacalone, & Noto, 2008).

Asymmetric Aldol Reactions

L-prolinamide derivatives have been developed as novel organocatalysts for asymmetric Aldol reactions, demonstrating high yields, enantioselectivities, and anti-diastereoselectivities. This application is particularly important for the synthesis of complex organic compounds with precise stereochemical configurations (Chen et al., 2005).

Synthesis of α-Hydroxy-γ-Keto Carboxylic Acids

N-Tosyl-(Sa)-binam-L-prolinamide has been utilized as an efficient catalyst in aqueous aldol reactions, leading to the formation of chiral α-hydroxy-γ-keto carboxylic acids. This highlights L-prolinamide's role in facilitating reactions in water, contributing to greener chemistry approaches (Moles, Guillena, & Nájera, 2014).

Anticancer Activities

Substituted N-(4'-nitrophenyl)-l-prolinamides, derived from L-prolinamide, have shown promising in vitro anticancer activities. These compounds exhibit significant tumor inhibitory activities against various human carcinoma cell lines, making them potential candidates for anticancer drug development (Osinubi et al., 2020).

Enantioselective Conjugate Additions

L-prolinamide derivatives have also been active as bifunctional catalysts for the asymmetric conjugate addition of aldehydes to nitroolefins. This demonstrates their versatility in catalyzing a variety of chemical transformations, offering high yields and selectivity in reactions important for synthesizing enantiomerically pure compounds (Almaşi, Alonso, & Nájera, 2006).

Catalysis in Asymmetric Transfer Hydrogenation

L-prolinamide combined with certain metal complexes has been found effective in catalyzing the enantioselective reduction of aryl ketones to alcohols. This application underscores the role of L-prolinamide in asymmetric synthesis, particularly in the production of chiral alcohols (F. and Lavoie, 2001).

Safety And Hazards

L-prolinamide should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent represents an innovative industrial process to produce L-prolinamide . This process avoids racemization, halogenated solvents, and waste, and significantly improves atom efficiency .

properties

IUPAC Name

(2S)-pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJNHYLEOZPXFW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226268
Record name Prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-prolinamide

CAS RN

7531-52-4
Record name L-Prolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7531-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007531524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-pyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.543
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Record name PROLINAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,170
Citations
HM Guo, L Cheng, LF Cun, LZ Gong, AQ Mi… - Chemical …, 2006 - pubs.rsc.org
The first direct enantioselective N-nitroso aldol reaction of aldehyde with nitrosobenzene catalyzed by an L-prolinamide derivative is presented; the reactions proceed smoothly …
Number of citations: 66 pubs.rsc.org
Z Tang, F Jiang, X Cui, LZ Gong… - Proceedings of the …, 2004 - National Acad Sciences
… However, we found that in the presence of 20 mol% l-prolinamide (2a), the model reaction of 4-nitrobenzaldehyde with neat acetone proceeded cleanly to give 1a in 80% yield with 30% …
Number of citations: 355 www.pnas.org
JW Faller, AR Lavoie - Organometallics, 2001 - ACS Publications
… As an initial step into the investigation of such ligands, we have examined l-prolinamide in combination with (p-CymeneRuCl 2 ) 2 and (Cp*RhCl 2 ) 2 for the asymmetric hydrogenation …
Number of citations: 179 pubs.acs.org
JR Chen, HH Lu, XY Li, L Cheng, J Wan… - Organic Letters, 2005 - ACS Publications
… In conclusion, we have developed a series of novel l-prolinamide organocatalysts with readily tunable bifunctionalities. Their catalytic activities were evaluated for the direct asymmetric …
Number of citations: 236 pubs.acs.org
A Aubry, J Protas, G Boussard… - … Section B: Structural …, 1980 - scripts.iucr.org
… B36, 2825-2827 IsobutyryI-L-alanyI-N'-isopropyI-L-prolinamide PAR A. AUBRY ET J. PROTAS Laboratoire de Mindralogie et Cristallographie, Equipe de Recherche associ~e au CNRS …
Number of citations: 13 scripts.iucr.org
W Wang, J Wang, H Li - Organic Letters, 2004 - ACS Publications
… l-prolinamide. The results of this effort have demonstrated that these α-selenenylation reactions proceed rapidly using 2 mol % of l-prolinamide … It was found that l-prolinamide exhibited …
Number of citations: 60 pubs.acs.org
J Wang, H Li, Y Mei, B Lou, D Xu, D Xie… - The Journal of …, 2005 - ACS Publications
… Therefore, we evaluated the effects of the medium on the l-prolinamide-catalyzed α-selenenylation process. We observed that solvents significantly controlled the efficiencies of these …
Number of citations: 111 pubs.acs.org
C Maccallini, M Di Matteo, M Gallorini… - European Journal of …, 2018 - Elsevier
In mammalian cells, aberrant iNOS induction may have detrimental consequences, and seems to be involved in the proliferation and progression of different tumors, such as malignant …
Number of citations: 18 www.sciencedirect.com
D Rani, V Gulati, M Guleria, SP Singh… - Journal of Molecular …, 2022 - Elsevier
… here our results for the l-prolinamide catalyzed aqueous tandem oxa-Michael addition reaction. While synthesizing these aryl groups bearing l-prolinamide catalysts, it was assumed …
Number of citations: 5 www.sciencedirect.com
Z Cui, J Ye, L Yao, Z Wang, T Wang… - Journal of Chemical & …, 2021 - ACS Publications
… of l-prolinamide were studied using the gravimetric method. The solubility of l-prolinamide … As we know, l-prolinamide is an important intermediate in the synthesis of Alpelisib. Alpelisib…
Number of citations: 6 pubs.acs.org

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